1-(4-Chloro-2-pyridyl)ethylamine
CAS No.:
Cat. No.: VC17474925
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClN2 |
|---|---|
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 1-(4-chloropyridin-2-yl)ethanamine |
| Standard InChI | InChI=1S/C7H9ClN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3 |
| Standard InChI Key | CRJWHVHYCRSVFV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CC(=C1)Cl)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 4-position with chlorine and at the 2-position with an ethylamine group (-CHCHNH). This configuration confers both lipophilic (due to the chlorine atom) and hydrophilic (due to the amine group) characteristics, enabling interactions with diverse biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 1-(4-chloropyridin-2-yl)ethanamine |
| CAS Number | 1213108-22-5 |
| Boiling Point | Not Available |
| Density | Not Available |
The chlorine atom’s electronegativity enhances the pyridine ring’s electron-deficient nature, making it susceptible to nucleophilic substitution reactions. Meanwhile, the ethylamine side chain provides a site for hydrogen bonding, critical for receptor interactions .
Stereochemical Considerations
While the compound lacks inherent chirality in its basic structure, derivatives such as (1S)-1-(4-Chloro(2-pyridyl))ethylamine (CAS: 1213108-22-5) exhibit stereocenters, influencing their biological activity. Enantiomeric purity is crucial in pharmaceutical applications, as seen in chiral resolution techniques used during synthesis .
Synthesis Methods
Chlorination of Pyridine Derivatives
The synthesis of 1-(4-Chloro-2-pyridyl)ethylamine typically begins with the chlorination of pyridine or its derivatives. A patented method (CN103360306A) describes a one-pot reaction using pyridine or N-(4-pyridyl)pyridinium chloride hydrochloride with chlorinating agents like sulfur oxychloride (SOCl) or phosphorus pentachloride (PCl). Reaction conditions (temperature: -10°C to 75°C; duration: 3–5 hours) are optimized to prevent coking and reactor clogging .
Key Reaction Steps:
-
Complex Salt Formation: Pyridine reacts with SOCl to form a charged intermediate.
-
Rearrangement: The intermediate undergoes resonance stabilization, yielding N-(4-pyridyl)pyridinium chloride.
-
Decomposition: Hydrolysis or neutralization produces 4-chloropyridine, which is subsequently functionalized with ethylamine .
Table 2: Synthesis Conditions from Patent CN103360306A
| Starting Material | Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyridine | SOCl | 35 | 70.6 | 92.1 |
| N-(4-pyridyl)pyridinium | PCl | 140–150 | 65.9 | 97.6 |
Amination Processes
Characterization Techniques
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for structural confirmation. The -NMR spectrum reveals distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and ethylamine protons (δ 1.2–2.8 ppm). Infrared (IR) spectroscopy identifies N-H stretching vibrations (3300–3500 cm) and C-Cl stretches (600–800 cm).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment. In patent examples, HPLC purity exceeded 92%, critical for pharmaceutical intermediates .
Biological Activities and Mechanisms
Neuropharmacological Effects
The ethylamine moiety enables interactions with neurotransmitter receptors, such as GABA and nicotinic acetylcholine receptors. Molecular docking studies propose binding at allosteric sites, modulating neuronal excitability.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a building block for antitumor agents (e.g., kinase inhibitors) and anxiolytics. Its chlorine atom enhances metabolic stability, while the amine group facilitates salt formation for improved solubility.
Structure-Activity Relationship (SAR) Studies
Modifications to the pyridine ring (e.g., replacing chlorine with fluorine) or ethylamine chain (e.g., branching) have been explored to optimize pharmacokinetics. Chlorine’s electron-withdrawing effect is critical for maintaining target affinity .
Future Directions
Mechanistic Elucidation
Detailed in vitro and in vivo studies are needed to map the compound’s interaction with biological targets. Proteomic approaches could identify binding partners, guiding rational drug design.
Green Synthesis
Current methods rely on hazardous chlorinating agents. Future research should explore biocatalytic or electrochemical chlorination to improve sustainability .
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